molecular formula C20H21NO6S B11103479 2-Oxo-2-phenylethyl 2-methyl-5-(morpholin-4-ylsulfonyl)benzoate

2-Oxo-2-phenylethyl 2-methyl-5-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B11103479
M. Wt: 403.5 g/mol
InChI Key: FEAAXBNLXXKESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-phenylethyl 2-methyl-5-(morpholin-4-ylsulfonyl)benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-Oxo-2-phenylethyl 2-methyl-5-(morpholin-4-ylsulfonyl)benzoate involves multiple steps. One common synthetic route includes the reaction of 2-oxo-2-phenylethyl bromide with 2-methyl-5-(morpholin-4-ylsulfonyl)benzoic acid under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .

Chemical Reactions Analysis

2-Oxo-2-phenylethyl 2-methyl-5-(morpholin-4-ylsulfonyl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

2-Oxo-2-phenylethyl 2-methyl-5-(morpholin-4-ylsulfonyl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-methyl-5-(morpholin-4-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

2-Oxo-2-phenylethyl 2-methyl-5-(morpholin-4-ylsulfonyl)benzoate can be compared with similar compounds such as:

    2-Oxo-2-phenylethyl 2-bromo-5-(morpholin-4-ylsulfonyl)benzoate: This compound has a bromine atom instead of a methyl group, which can lead to different reactivity and applications.

    2-Oxo-2-phenylethyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate:

Properties

Molecular Formula

C20H21NO6S

Molecular Weight

403.5 g/mol

IUPAC Name

phenacyl 2-methyl-5-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C20H21NO6S/c1-15-7-8-17(28(24,25)21-9-11-26-12-10-21)13-18(15)20(23)27-14-19(22)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3

InChI Key

FEAAXBNLXXKESB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.